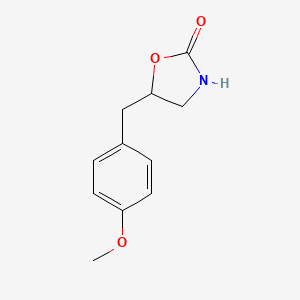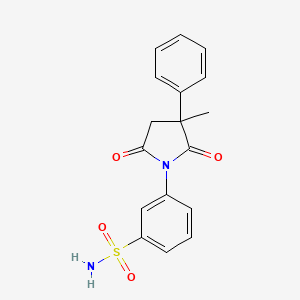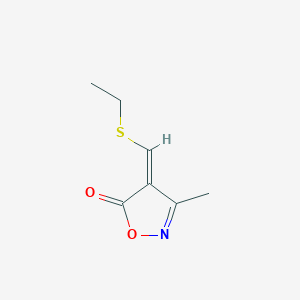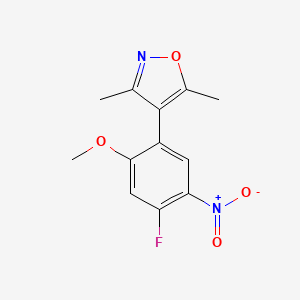![molecular formula C9H6ClNO2 B12880828 2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12880828.png)
2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde is an organic compound with the molecular formula C9H6ClNO2. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is notable for its applications in organic synthesis and its potential use in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde involves the reaction of 2-formylbenzoxazole with methyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and is followed by acidification to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substitution reactions can yield various substituted benzoxazole derivatives.
- Oxidation reactions can produce carboxylic acids.
- Reduction reactions can result in the formation of alcohols.
Applications De Recherche Scientifique
2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes for biological imaging.
Industry: Used in the production of materials with specific properties, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use. For example, in drug development, it may inhibit or activate specific enzymes, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)benzoxazole: Similar structure but lacks the carboxaldehyde group.
2-(Chloromethyl)benzo[d]thiazole: Contains sulfur instead of oxygen in the ring structure.
2-(Chloromethyl)benzo[d]imidazole: Contains an additional nitrogen atom in the ring structure.
Uniqueness: 2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde is unique due to the presence of both the chloromethyl and carboxaldehyde functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research .
Propriétés
Formule moléculaire |
C9H6ClNO2 |
|---|---|
Poids moléculaire |
195.60 g/mol |
Nom IUPAC |
2-(chloromethyl)-1,3-benzoxazole-4-carbaldehyde |
InChI |
InChI=1S/C9H6ClNO2/c10-4-8-11-9-6(5-12)2-1-3-7(9)13-8/h1-3,5H,4H2 |
Clé InChI |
UFAJRIZYEFUASU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)CCl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


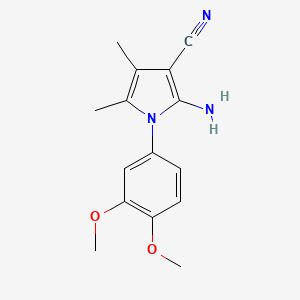
![3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide](/img/structure/B12880751.png)

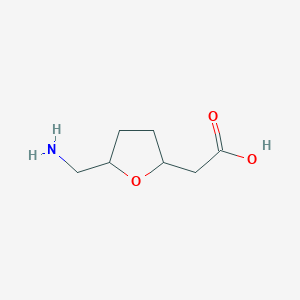

![1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12880764.png)
